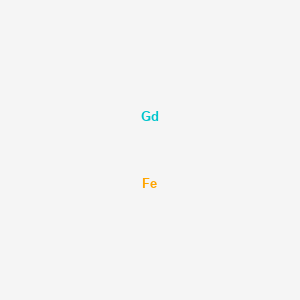
Gadolinium;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium iron compounds, such as gadolinium iron garnet (Gd₃Fe₅O₁₂), are notable for their unique magnetic properties and applications in various fields. Gadolinium, a rare earth element, is known for its high magnetic susceptibility and ability to improve the workability and resistance to oxidation of iron and other metals . When combined with iron, gadolinium forms compounds that are particularly useful in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gadolinium iron compounds can be synthesized using various methods, including the sol-gel method, co-precipitation, and hydrothermal synthesis. One eco-friendly approach involves using coconut water-assisted sol-gel methods to create nanocomposites of gadolinium iron garnet and zinc ferrite . The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of gadolinium iron compounds often involves the reduction of gadolinium oxide (Gd₂O₃) and iron oxide (Fe₂O₃) in the presence of a reducing agent such as hydrogen or carbon. The resulting product is then subjected to further purification processes to obtain high-purity gadolinium iron compounds .
Análisis De Reacciones Químicas
Types of Reactions
Gadolinium iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, gadolinium reacts with atmospheric oxygen to form gadolinium oxide (Gd₂O₃), while iron can form iron oxide (Fe₂O₃) under similar conditions .
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various acids. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include gadolinium oxide, iron oxide, and various mixed oxides such as gadolinium iron garnet (Gd₃Fe₅O₁₂) .
Aplicaciones Científicas De Investigación
Gadolinium iron compounds have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which gadolinium iron compounds exert their effects is primarily related to their magnetic properties. Gadolinium’s high magnetic moment and ability to alter the magnetic properties of surrounding materials make it useful in MRI and other applications. The compound interacts with molecular targets and pathways by modifying the relaxation times of hydrogen protons, thereby enhancing the contrast in MRI images .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other rare earth iron garnets such as yttrium iron garnet (Y₃Fe₅O₁₂) and terbium iron garnet (Tb₃Fe₅O₁₂). These compounds also exhibit unique magnetic properties and are used in various applications .
Uniqueness
Gadolinium iron compounds are unique due to their high magnetic susceptibility and ability to improve the workability and resistance to oxidation of iron. This makes them particularly valuable in applications requiring high-performance magnetic materials .
Conclusion
Gadolinium iron compounds are versatile materials with significant applications in scientific research, medicine, and industry. Their unique magnetic properties and ability to enhance the performance of other materials make them invaluable in various fields.
Propiedades
Número CAS |
59977-71-8 |
|---|---|
Fórmula molecular |
FeGd |
Peso molecular |
213.1 g/mol |
Nombre IUPAC |
gadolinium;iron |
InChI |
InChI=1S/Fe.Gd |
Clave InChI |
ZSOJHTHUCUGDHS-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Gd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


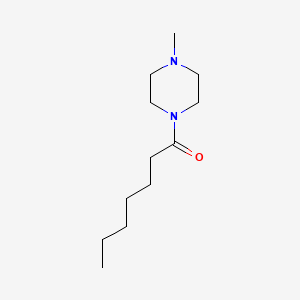
![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)
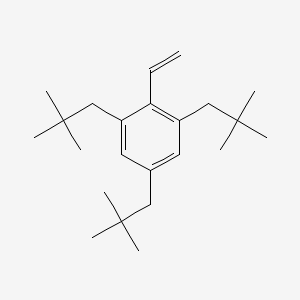


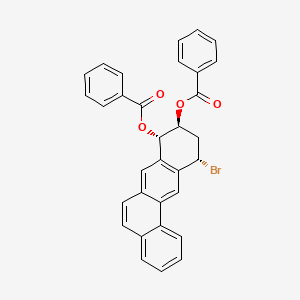
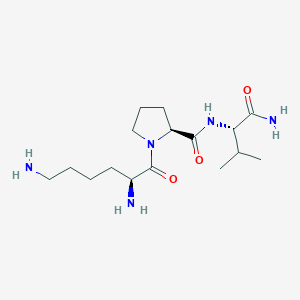
![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)


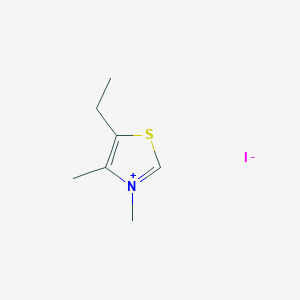

![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)

